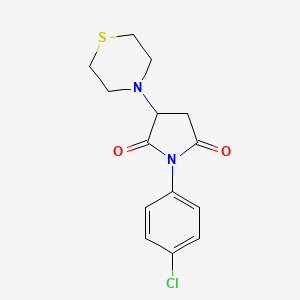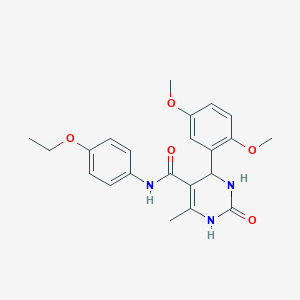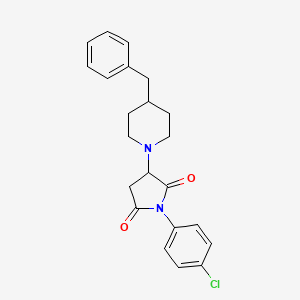
1-(4-chlorophenyl)-3-(4-thiomorpholinyl)-2,5-pyrrolidinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-chlorophenyl)-3-(4-thiomorpholinyl)-2,5-pyrrolidinedione is a chemical compound that has been extensively studied for its potential therapeutic applications. It is commonly referred to as CP-465,022 and is a potent and selective antagonist of the orexin receptor 1 (OX1R). Orexin receptors are involved in regulating wakefulness and sleep, and their dysfunction has been linked to various sleep disorders and psychiatric conditions.
Wirkmechanismus
CP-465,022 is a selective antagonist of the orexin receptor 1 (1-(4-chlorophenyl)-3-(4-thiomorpholinyl)-2,5-pyrrolidinedione). Orexin receptors are involved in regulating wakefulness and sleep. The blockade of 1-(4-chlorophenyl)-3-(4-thiomorpholinyl)-2,5-pyrrolidinedione by CP-465,022 leads to a decrease in wakefulness and an increase in sleep. CP-465,022 has also been shown to modulate the reward pathway in the brain, which may explain its potential use in the treatment of addiction.
Biochemical and Physiological Effects:
CP-465,022 has been shown to have several biochemical and physiological effects. It has been shown to decrease wakefulness and increase sleep in animal models. CP-465,022 has also been shown to decrease food intake and body weight in animal models of obesity. In addition, CP-465,022 has been shown to have anxiolytic and antidepressant-like effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
CP-465,022 has several advantages for lab experiments. It is a potent and selective antagonist of the 1-(4-chlorophenyl)-3-(4-thiomorpholinyl)-2,5-pyrrolidinedione, which makes it a useful tool for studying the role of orexin receptors in various physiological and pathological processes. CP-465,022 has also been shown to have good pharmacokinetic properties, which makes it suitable for in vivo studies. However, CP-465,022 has some limitations for lab experiments. It is a relatively new compound, and its long-term safety and efficacy have not been fully established. In addition, CP-465,022 is a challenging compound to synthesize, which may limit its availability for some researchers.
Zukünftige Richtungen
CP-465,022 has several potential future directions for research. One direction is to further explore its therapeutic potential in the treatment of sleep disorders, psychiatric conditions, and metabolic disorders. Another direction is to study its mechanism of action in more detail, particularly its effects on the reward pathway in the brain. CP-465,022 may also have potential applications in the field of chronobiology, as orexin receptors are involved in regulating circadian rhythms. Finally, further research is needed to establish the long-term safety and efficacy of CP-465,022, particularly in human subjects.
Synthesemethoden
The synthesis of CP-465,022 involves several steps starting from commercially available starting materials. The first step involves the protection of the amino group of pyrrolidine using a suitable protecting group. The protected pyrrolidine is then reacted with 4-chlorobenzaldehyde in the presence of a base to form the corresponding Schiff base. The Schiff base is then reduced using sodium borohydride to give the corresponding amine. The amine is then reacted with 4-chlorothiophene-2-carboxylic acid chloride in the presence of a base to give CP-465,022.
Wissenschaftliche Forschungsanwendungen
CP-465,022 has been extensively studied for its potential therapeutic applications. It has been shown to be effective in the treatment of various sleep disorders such as narcolepsy, insomnia, and sleep apnea. CP-465,022 has also been shown to have potential applications in the treatment of psychiatric conditions such as depression, anxiety, and addiction. In addition, CP-465,022 has been studied for its potential use in the treatment of obesity and metabolic disorders.
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)-3-thiomorpholin-4-ylpyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O2S/c15-10-1-3-11(4-2-10)17-13(18)9-12(14(17)19)16-5-7-20-8-6-16/h1-4,12H,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKFSTWLGBRQKCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C2CC(=O)N(C2=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(3,5-di-tert-butylbenzoyl)amino]phenyl benzoate](/img/structure/B5201659.png)
![methyl 2-({[(4-fluorobenzoyl)amino]carbonothioyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5201661.png)
![2-chloro-N-[2-(phenylthio)ethyl]benzamide](/img/structure/B5201664.png)
![4-{[2-[(2,2-dimethylpropyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}thiomorpholine](/img/structure/B5201665.png)
![3,4-dimethyl-6-{[(2-pyridinylmethyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B5201673.png)

![4-[(4-methoxyphenyl)sulfonyl]-2,6-dimethylmorpholine](/img/structure/B5201684.png)
![N-{[1-(4-biphenylylcarbonyl)-4-piperidinyl]methyl}-4-biphenylcarboxamide](/img/structure/B5201687.png)
![3-allyl-5-{[1-(1-naphthylmethyl)-1H-indol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5201690.png)
![4-{[(2-fluorophenyl)acetyl]amino}benzamide](/img/structure/B5201698.png)
![5-bromo-4-chloro-2-{[(2,4-dichlorobenzyl)amino]methylene}-1,2-dihydro-3H-indol-3-one](/img/structure/B5201705.png)
![3'-benzyl 5'-methyl 2'-amino-6'-(methoxymethyl)-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B5201714.png)